1-Benzyl-2-cyclobutylpiperazine
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Overview
Description
1-Benzyl-2-cyclobutylpiperazine is a versatile small molecule scaffold with the molecular formula C15H22N2 and a molecular weight of 230.3 g/mol . This compound is part of the piperazine family, which is known for its wide range of applications in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-Benzyl-2-cyclobutylpiperazine typically involves the reaction of piperazine with benzyl chloride and cyclobutyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Benzyl-2-cyclobutylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted piperazine derivatives .
Scientific Research Applications
1-Benzyl-2-cyclobutylpiperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-cyclobutylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. It is known to modulate the activity of these targets, leading to various biological effects. For example, it may act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives, influencing neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
1-Benzyl-2-cyclobutylpiperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-Cyclobutylpiperazine: Studied for its potential therapeutic applications and biological activities.
1-Benzyl-4-methylpiperazine: Investigated for its effects on various biological systems and potential use in drug development.
Properties
IUPAC Name |
1-benzyl-2-cyclobutylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-9-16-11-15(17)14-7-4-8-14/h1-3,5-6,14-16H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONPNNOADUCNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CNCCN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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